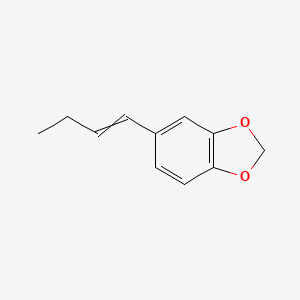

5-(But-1-en-1-yl)-2H-1,3-benzodioxole

描述

Structure

3D Structure

属性

CAS 编号 |

103834-93-1 |

|---|---|

分子式 |

C11H12O2 |

分子量 |

176.21 g/mol |

IUPAC 名称 |

5-but-1-enyl-1,3-benzodioxole |

InChI |

InChI=1S/C11H12O2/c1-2-3-4-9-5-6-10-11(7-9)13-8-12-10/h3-7H,2,8H2,1H3 |

InChI 键 |

ZLMZMSBNIVMXHF-UHFFFAOYSA-N |

规范 SMILES |

CCC=CC1=CC2=C(C=C1)OCO2 |

产品来源 |

United States |

Viii. Emerging Research Directions and Future Perspectives for 5 but 1 En 1 Yl 2h 1,3 Benzodioxole

Contextualization of Benzodioxole Derivatives in Contemporary Organic Chemistry Research

The 1,3-benzodioxole (B145889) scaffold, a heterocyclic compound featuring a benzene (B151609) ring fused to a dioxole ring, represents a significant structural motif in organic chemistry. chemicalbook.com This core is present in a multitude of naturally occurring and synthetic molecules, making its derivatives a subject of intense research. Benzodioxoles, also known as methylenedioxyphenyl (MDP) compounds, are recognized for their versatile applications, serving as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances. guidechem.comvaluates.com The unique electronic properties conferred by the methylenedioxy group, which increases electron density on the aromatic ring, facilitate a variety of chemical transformations and contribute to the bioactivity of many of its derivatives. chemicalbook.com In medicinal chemistry, these compounds have been explored for a wide range of therapeutic properties, including anti-inflammatory, neuroprotective, anticancer, and antioxidant effects. chemicalbook.comchemicalbook.commdpi.com Their role as insecticide synergists is also well-documented, stemming from their ability to inhibit cytochrome P-450 enzymes in insects. chemicalbook.com The steady growth of the 1,3-benzodioxole market underscores its industrial importance and the continuous demand for novel derivatives with tailored properties. valuates.comarchivemarketresearch.com

Structural Distinctiveness of 5-(But-1-en-1-yl)-2H-1,3-benzodioxole within the 2H-1,3-Benzodioxole Class

Within the broad family of benzodioxoles, this compound is distinguished by the specific nature of its substituent at the 5-position. The core structure is the 2H-1,3-benzodioxole moiety, which provides the foundational aromatic and heterocyclic character. The defining feature of this particular derivative is the but-1-en-1-yl group, an unsaturated four-carbon side chain.

Below is a table summarizing the key properties of the parent compound, 1,3-Benzodioxole.

| Property | Value |

| Chemical Formula | C7H6O2 |

| Molar Mass | 122.123 g·mol−1 |

| Density | 1.064 g cm−3 |

| Boiling Point | 172–173 °C |

| CAS Number | 274-09-9 |

Data sourced from references wikipedia.orgnih.gov

Historical and Current Trajectories in Benzodioxole Research

Research into benzodioxole derivatives has a rich history, initially sparked by the discovery that sesame oil, which contains sesamin (B1680957) (a benzodioxole derivative), could enhance the efficacy of pyrethrum insecticides. chemicalbook.com This led to the widespread use of MDP compounds as insecticide synergists. chemicalbook.com Historically, the focus was on naturally occurring benzodioxoles like safrole and their conversion into valuable fragrance and flavoring agents such as piperonal (B3395001). wikipedia.org

In recent decades, the research trajectory has significantly broadened. The synthesis of novel benzodioxole derivatives is a thriving area, with methods like the Suzuki-Miyaura coupling reaction being employed to create new C-C bonds and generate diverse molecular architectures. researchgate.net Current research is heavily focused on the biomedical potential of these compounds. Studies have demonstrated their promise as:

Anticancer Agents: Derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including HeLa (cervical), Caco-2 (colorectal), and Hep3B (liver). najah.edunih.gov Some compounds act by inducing oxidative stress and promoting apoptosis in tumor cells. chemicalbook.com

Enzyme Inhibitors: Benzodioxole-based structures have been designed as potent inhibitors for enzymes like cyclooxygenase (COX), which is relevant for anti-inflammatory therapies. nih.gov

Antidiabetic Agents: Recent studies have explored benzodioxole carboxamide derivatives as inhibitors of α-amylase, an enzyme involved in carbohydrate digestion, showing potential for managing diabetes. mdpi.com

Plant Growth Promoters: In agricultural science, certain benzodioxole derivatives have been developed as potent auxin receptor agonists, demonstrating a remarkable ability to promote root growth in plants like Arabidopsis thaliana and Oryza sativa (rice). frontiersin.org

This shift from industrial and agricultural applications to advanced therapeutic and biological roles highlights the evolving and expanding importance of the benzodioxole scaffold in modern chemical and life sciences.

Articulation of Research Gaps and Future Academic Inquiry for the Compound

Despite the extensive research into the benzodioxole class, a significant information gap exists for the specific compound this compound. Publicly accessible scientific literature and chemical databases contain minimal to no detailed research on its synthesis, characterization, reactivity, or biological activity. While its chemical identity is listed in supplier catalogs, in-depth academic studies are conspicuously absent. guidechem.com

This lack of information presents a clear research opportunity. Future academic inquiry should be directed toward the following areas:

Synthesis and Characterization: Development and optimization of a reliable synthetic route to produce this compound in high purity. Full characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) is essential to establish a definitive structural and chemical profile. mdpi.commdpi.com

Chemical Reactivity Studies: Investigation into the reactivity of the butenyl side chain. Exploring reactions such as oxidation, reduction, and addition could lead to a new family of derivatives with unique properties.

Biological Screening: A comprehensive evaluation of the compound's biological activity is warranted. Given the diverse activities of related benzodioxoles, screening for anticancer, antimicrobial, antioxidant, anti-inflammatory, and enzyme inhibitory properties could unveil novel therapeutic potential. chemicalbook.commdpi.com

Addressing these research gaps will not only contribute to the fundamental knowledge of benzodioxole chemistry but also potentially uncover new applications for this underexplored molecule.

Strategies for the Construction of the 2H-1,3-Benzodioxole Core

The 2H-1,3-benzodioxole moiety, also known as the methylenedioxyphenyl group, is a common structural motif in natural products and a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. wikipedia.orgguidechem.com Its synthesis is typically achieved through the reaction of catechol or its derivatives with a suitable one-carbon electrophile.

The most direct and widely employed method for constructing the 1,3-benzodioxole ring is the reaction of catechol (1,2-dihydroxybenzene) with a compound that can provide a methylene (B1212753) bridge. chemicalbook.com This reaction involves the formation of two ether linkages between the adjacent hydroxyl groups of catechol and the single carbon of the bridging agent.

Common methylene bridging agents include dihalomethanes (like dichloromethane (B109758) or dibromomethane) and aldehydes or ketones. The reaction with dihalomethanes, often carried out under basic conditions with a phase-transfer catalyst, proceeds via Williamson ether synthesis. guidechem.com Alternatively, the acid-catalyzed condensation of catechol with aldehydes or ketones forms a cyclic acetal (B89532) or ketal, respectively. google.comprepchem.com For the parent 2H-1,3-benzodioxole, formaldehyde (B43269) or its equivalents are used. chemicalbook.com

Below is a table summarizing various precursor-based routes to the benzodioxole core.

| Catechol Derivative | Reagent | Catalyst/Conditions | Product | Reference |

| Catechol | Dichloromethane | NaOH, DMSO | 1,3-Benzodioxole | guidechem.com |

| Catechol | Aldehyde or Ketone | Carbon-based solid acid, Cyclohexane | 2-substituted-1,3-Benzodioxole | google.com |

| Catechol | Acetone (B3395972) | Hydrogen chloride | 2,2-Dimethyl-1,3-benzodioxole | prepchem.com |

| Catechol | Methanol | Strong acid (e.g., HCl, H₂SO₄) | 1,3-Benzodioxole | chemicalbook.com |

The key ring-forming step in these syntheses is a cyclization reaction. In the case of using dihalomethane, the process involves two sequential nucleophilic substitution reactions where the catecholate dianion displaces the halides.

When using aldehydes or ketones, the mechanism is an acid-catalyzed acetalization. The reaction proceeds through the following general steps:

Protonation of the carbonyl oxygen of the aldehyde/ketone by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.

Nucleophilic attack by one of the hydroxyl groups of catechol on the activated carbonyl carbon, forming a hemiacetal intermediate.

Protonation of the newly formed hydroxyl group in the hemiacetal, followed by the elimination of a water molecule to generate a resonance-stabilized carbocation.

Intramolecular attack by the second hydroxyl group of the catechol on the carbocation, leading to the closure of the five-membered dioxole ring.

Deprotonation to regenerate the acid catalyst and yield the final 1,3-benzodioxole product.

This process is typically performed under conditions that allow for the removal of water, such as azeotropic distillation, to drive the equilibrium towards product formation. google.com

Targeted Introduction of the But-1-en-1-yl Substituent at the C-5 Position

Once the benzodioxole core is synthesized, the next critical phase is the regioselective installation of the but-1-en-1-yl side chain at the C-5 position. This is achieved through modern carbon-carbon bond-forming reactions. The typical starting material for these reactions is a C-5 functionalized 1,3-benzodioxole, such as 5-bromo-1,3-benzodioxole or 1,3-benzodioxole-5-carbaldehyde (piperonal).

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. libretexts.orgyoutube.com For the synthesis of this compound, this involves the reaction of 5-bromo-1,3-benzodioxole with a but-1-en-1-ylboronic acid or a corresponding boronic ester in the presence of a palladium catalyst and a base. researchgate.networldresearchersassociations.com

The catalytic cycle for the Suzuki-Miyaura coupling generally involves three key steps: nih.gov

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromo-1,3-benzodioxole to form a Pd(II) complex.

Transmetalation: The butenyl group is transferred from the boron atom to the palladium center, a process facilitated by the base, which activates the organoboron species.

Reductive Elimination: The desired product, this compound, is formed as the butenyl group and the benzodioxole moiety couple, regenerating the Pd(0) catalyst. youtube.com

A variety of catalysts, ligands, and bases can be employed to optimize the reaction yield and selectivity.

| Substrate | Boron Reagent | Catalyst | Base | Solvent | Reference |

| 5-Bromo-1,3-benzodioxole | (E/Z)-But-1-en-1-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | libretexts.orgnih.gov |

| 5-Bromo-1,3-benzodioxole | (E/Z)-But-1-en-1-ylboronic acid pinacol (B44631) ester | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | youtube.com |

| 6-Bromobenzodioxole derivative | Various arylboronic acids | PdCl₂(PPh₃)₂ | K₂CO₃ | Toluene/Ethanol/Water | researchgate.net |

Olefination reactions provide an alternative and powerful route to form the alkene side chain. These methods typically start with 1,3-benzodioxole-5-carbaldehyde (piperonal) and react it with a phosphorus-stabilized carbanion.

The Wittig Reaction: This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). wikipedia.orglibretexts.org To synthesize the target compound, piperonal is reacted with the ylide generated from propyltriphenylphosphonium bromide. The stereochemical outcome (E/Z ratio) of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides, such as the one required here, typically favor the formation of the (Z)-alkene. organic-chemistry.orgmasterorganicchemistry.com

The Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. wikipedia.org This reaction generally offers significant advantages, including the easy removal of the water-soluble phosphate (B84403) byproduct and, most importantly, a high stereoselectivity for the (E)-alkene. organic-chemistry.orgmdpi.com The reaction of piperonal with the anion of diethyl propylphosphonate would predominantly yield (E)-5-(But-1-en-1-yl)-2H-1,3-benzodioxole. For Z-selectivity, modifications such as the Still-Gennari olefination can be employed. youtube.com

| Reaction | Carbonyl Substrate | Phosphorus Reagent | Base | Typical Product Stereochemistry | Reference |

| Wittig | 1,3-Benzodioxole-5-carbaldehyde | Propyltriphenylphosphonium bromide | n-BuLi, NaH | (Z)-alkene favored | organic-chemistry.orgmasterorganicchemistry.com |

| Horner-Wadsworth-Emmons | 1,3-Benzodioxole-5-carbaldehyde | Diethyl propylphosphonate | NaH, NaOMe | (E)-alkene favored | wikipedia.orgorganic-chemistry.org |

The synthesis of this compound is inherently a multistep process, combining the formation of the core with the introduction of the side chain. Flow chemistry approaches have demonstrated the potential for linking multiple synthetic steps into continuous, automated sequences. syrris.jp Such strategies enhance efficiency and reduce the need for intermediate purification. rsc.org

Two plausible synthetic sequences starting from catechol are outlined below:

Sequence A: Suzuki-Miyaura Coupling Route

Step 1: Benzodioxole Formation: Reaction of catechol with dihalomethane to form 1,3-benzodioxole.

Step 2: Electrophilic Bromination: Regioselective bromination of 1,3-benzodioxole, typically with bromine in acetic acid or N-bromosuccinimide, to yield 5-bromo-1,3-benzodioxole.

Step 3: Suzuki-Miyaura Coupling: Palladium-catalyzed reaction of 5-bromo-1,3-benzodioxole with but-1-en-1-ylboronic acid to afford the final product.

Sequence B: Olefination Route

Step 1: Benzodioxole Formation: As above.

Step 2: Vilsmeier-Haack or Gattermann Formylation: Introduction of a formyl group at the C-5 position to synthesize 1,3-benzodioxole-5-carbaldehyde (piperonal).

Step 3: Wittig or HWE Olefination: Reaction of piperonal with the appropriate phosphorus reagent (propyltriphenylphosphonium ylide or diethyl propylphosphonate anion) to generate the but-1-en-1-yl double bond.

These multistep approaches highlight the modularity of organic synthesis, allowing for the strategic combination of well-established reactions to construct complex molecular targets. mdpi.com

Considerations for Stereoselective Synthesis of the But-1-en-1-yl Moiety

The stereochemistry of the but-1-en-1-yl double bond, specifically the ratio of (E) to (Z) isomers, is a critical factor in the synthesis of this compound and its analogues. Control over this aspect is predominantly achieved through the strategic selection of olefination reactions.

The Wittig reaction and its variants, particularly the Horner-Wadsworth-Emmons (HWE) reaction, are primary tools for this purpose. nih.govclockss.org The stereochemical outcome is highly dependent on the structure and stability of the phosphorus reagent.

Wittig Reaction : The stereoselectivity of the classical Wittig reaction is dictated by the stability of the phosphonium (B103445) ylide. organic-chemistry.org

Non-stabilized Ylides : Ylides bearing simple alkyl groups are highly reactive and typically yield (Z)-alkenes with moderate to high selectivity. organic-chemistry.orgwikipedia.org The reaction proceeds through a kinetically controlled pathway, favoring a specific geometry in the intermediate oxaphosphetane. researchgate.net

Stabilized Ylides : When the ylide is stabilized by an electron-withdrawing group (e.g., ester, ketone), the reaction becomes reversible. researchgate.net Under these thermodynamically controlled conditions, the more stable (E)-alkene is the predominant product. organic-chemistry.orgwikipedia.org

Semi-stabilized Ylides : Ylides stabilized by aryl groups often result in poor E/Z selectivity. wikipedia.org

Horner-Wadsworth-Emmons (HWE) Reaction : This modification utilizes phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding phosphonium ylides. harvard.edu The HWE reaction is a widely used and reliable method for stereocontrolled olefin synthesis, strongly favoring the formation of the thermodynamically more stable (E)-alkene. nih.govconicet.gov.arresearchgate.net The elimination of a dialkyl phosphate salt is the driving force, and the stereochemical preference arises from the favored orientation of substituents in the reaction intermediates to minimize steric hindrance. conicet.gov.ar

Catalytic methods involving chiral phosphoric acids have also emerged for the stereoselective synthesis of certain styrenes and allenes, indicating a potential future direction for controlling the stereochemistry of similar moieties. nih.gov

The following table summarizes the general stereochemical outcomes of these key olefination reactions.

| Reaction | Reagent Type | Typical Major Isomer | Key Influencing Factors |

|---|---|---|---|

| Wittig Reaction | Non-stabilized Ylide (e.g., R=alkyl) | (Z)-Alkene | Kinetic control; reaction conditions (salt-free). wikipedia.orgresearchgate.net |

| Wittig Reaction | Stabilized Ylide (e.g., R=COOR', COR') | (E)-Alkene | Thermodynamic control; reversibility of intermediate formation. organic-chemistry.orgwikipedia.org |

| Horner-Wadsworth-Emmons (HWE) | Phosphonate Carbanion | (E)-Alkene | Steric control in intermediates; high thermodynamic preference. conicet.gov.arresearchgate.net |

Optimization of Reaction Conditions and Process Intensification in Synthesis

Process intensification involves developing novel equipment and techniques to achieve dramatic improvements in chemical manufacturing, leading to smaller, cleaner, and more energy-efficient technologies. aiche.org For the synthesis of this compound and its analogues, this is pursued through methods like continuous flow chemistry and microwave-assisted synthesis.

Continuous Flow Chemistry

Flow chemistry offers significant advantages over traditional batch processing by conducting reactions in a continuous stream through a reactor. This allows for superior control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for managing exothermic reactions and improving selectivity. uc.pt

For the synthesis of benzodioxole derivatives, continuous flow methods have been successfully applied to acylation reactions, a related process for functionalizing the aromatic ring. mdpi.comnih.gov In one study, the acylation of 1,3-benzodioxole was performed in a continuous flow setup using a recyclable heterogeneous catalyst. nih.gov This approach achieved a 73% conversion rate with 62% selectivity for the desired product in just 30 minutes at 100 °C. The system demonstrated excellent stability over a 6-hour continuous run. nih.gov Such systems minimize exposure to high temperatures, thereby reducing product decomposition and impurity formation. researchgate.net The ability to rapidly screen and optimize reaction conditions makes flow chemistry a powerful tool for process development. scispace.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions. This technique often leads to a significant reduction in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. pensoft.netpensoft.net The heating is direct and rapid, which can minimize the formation of side products. pensoft.net

Microwave irradiation has been recognized as a green chemistry tool and has been effectively used in the synthesis of various biorelevant benzazoles and other heterocyclic scaffolds. nih.govresearchgate.net For instance, microwave-assisted protocols have been developed for crucial synthetic steps like Suzuki-Miyaura reactions and various cyclizations in the synthesis of complex analogues, demonstrating the broad applicability of this technology. nih.gov The efficiency of MAOS makes it an attractive method for the rapid synthesis of libraries of compounds for screening purposes and for optimizing synthetic routes. pensoft.net

The table below contrasts conventional batch synthesis with these intensified methods.

| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis | Microwave-Assisted Synthesis (MAOS) |

|---|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes. uc.pt | Minutes. pensoft.net |

| Heat Transfer | Slow, inefficient, temperature gradients | Rapid, highly efficient, precise temperature control. scispace.com | Rapid, direct, volumetric heating. pensoft.net |

| Process Control | Limited control over mixing and temperature | Excellent control over all parameters (flow rate, temp, pressure). nih.gov | Precise control of temperature and pressure. |

| Scalability | Often challenging, requires process redesign | Simpler scale-up by running longer or using parallel reactors. researchgate.net | Can be challenging for large-scale production. |

| Safety | Higher risk with large volumes of reagents | Improved safety due to small reactor volumes. scispace.com | Improved safety for small-scale, potential for high pressures. |

Principles of Sustainable Synthesis and Green Chemistry Approaches

The application of green chemistry principles is essential for developing environmentally benign synthetic routes to this compound. This involves maximizing efficiency while minimizing waste and the use of hazardous substances. chemijournal.com

Atom Economy

A key metric in green chemistry, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final desired product. primescholars.com Reactions with high atom economy, such as addition or rearrangement reactions, are preferred.

In the context of synthesizing the but-1-en-1-yl moiety, the Wittig and HWE reactions exhibit poor atom economy. primescholars.com The Wittig reaction generates a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct, and the HWE reaction produces a phosphate salt. These byproducts represent significant waste. Alternative catalytic olefination methods that can regenerate the catalyst would represent a greener approach, though they are less commonly applied for this specific transformation. Designing syntheses that utilize highly atom-economical steps, such as catalyzed additions, is a primary goal. nih.govnih.gov

Green Solvents and Catalysts

Traditional organic synthesis often relies on volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives or solvent-free conditions. chemijournal.com For example, syntheses of benzodioxane analogues have been developed that proceed without a reaction solvent, significantly reducing environmental impact. rsc.org

Furthermore, replacing stoichiometric reagents with catalytic systems is a cornerstone of green chemistry. researchgate.net The use of recyclable heterogeneous catalysts, as demonstrated in the continuous flow acylation of 1,3-benzodioxole, is a prime example. mdpi.com These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost.

Biocatalysis and Biotechnology

Nature provides a powerful toolkit for chemical synthesis through enzymes and microorganisms. researchgate.net Biotransformation and de novo synthesis are biotechnological routes for producing flavor and fragrance compounds. nih.govcore.ac.uk These methods offer several advantages:

They are eco-friendly and operate under mild conditions (room temperature, neutral pH). researchgate.net

They exhibit high selectivity (regio-, enantio-, and stereoselectivity), reducing the need for protecting groups and separation of isomers. researchgate.net

They utilize renewable feedstocks. researchgate.net

While the direct microbial synthesis of this compound may not be established, the biotechnological production of related natural flavor compounds is a rapidly advancing field. nih.gov Microorganisms like S. cerevisiae and Escherichia coli are engineered to convert simple precursors into valuable chemicals. nih.gov This approach represents a highly sustainable and promising alternative to traditional chemical synthesis.

The following table outlines the application of green chemistry principles to the synthesis of this compound class.

| Green Chemistry Principle | Application in Synthesis | Example/Benefit |

|---|---|---|

| Atom Economy | Prioritize reactions that incorporate most atoms from reactants into the product. | Avoids stoichiometric byproducts like triphenylphosphine oxide from Wittig reactions. primescholars.com |

| Safer Solvents/Conditions | Use of water, bio-solvents, or solvent-free reactions. | Reduces volatile organic compound (VOC) emissions and worker exposure. chemijournal.comrsc.org |

| Catalysis | Employ catalytic (especially heterogeneous) over stoichiometric reagents. | Reduces waste, allows for catalyst recycling, and improves efficiency. mdpi.com |

| Use of Renewable Feedstocks | Utilize starting materials derived from biological sources. | Reduces reliance on petrochemicals. researchgate.net |

| Design for Energy Efficiency | Use of microwave or flow chemistry to reduce energy consumption. | Lower energy costs and environmental footprint. aiche.orgpensoft.net |

| Biocatalysis | Employing enzymes or whole-cell systems for transformations. | High selectivity under mild, aqueous conditions. nih.govresearchgate.net |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment (e.g., ¹H, ¹³C, 2D NMR techniques)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H, ¹³C, and various two-dimensional (2D) NMR experiments, the precise connectivity and spatial arrangement of atoms within the this compound molecule can be established.

Despite a thorough review of the scientific literature, specific experimental or computationally predicted ¹H and ¹³C NMR data for this compound could not be located. However, a hypothetical analysis based on the chemical structure allows for the prediction of the expected spectral features.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the butenyl side chain, the aromatic protons on the benzodioxole ring, and the methylene protons of the dioxole group. The vinyl protons would exhibit characteristic chemical shifts and coupling constants, indicating their relative positions (cis or trans) on the double bond. The aromatic protons would appear as a set of signals corresponding to the substitution pattern on the benzene ring. The methylene protons of the O-CH₂-O group would likely appear as a singlet.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the number and chemical environment of all carbon atoms. Distinct signals would be expected for the aliphatic carbons of the butenyl group, the sp² hybridized carbons of the double bond and the aromatic ring, and the methylene carbon of the dioxole ring.

Hypothetical ¹H NMR Data for this compound Interactive Data Table

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| Aromatic CH | 6.6 - 6.8 | m | - |

| Vinylic CH | 5.5 - 6.2 | m | - |

| Methylene O-CH₂-O | ~5.9 | s | - |

| Aliphatic CH₂ | 2.0 - 2.2 | m | - |

Hypothetical ¹³C NMR Data for this compound Interactive Data Table

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| Aromatic C-O | 146 - 148 |

| Aromatic C | 108 - 122 |

| Vinylic C | 125 - 135 |

| Methylene O-C-O | ~101 |

| Aliphatic C | 20 - 30 |

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis (e.g., FT-IR)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful tool for the identification of functional groups within a molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Specific experimental FT-IR data for this compound is not available in the reviewed literature. However, based on the known absorption ranges for its functional groups, the following vibrational modes would be anticipated:

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching from the butenyl group would be observed just below 3000 cm⁻¹.

C=C Stretching: The spectrum would show characteristic peaks for the carbon-carbon double bond of the butenyl group and the aromatic ring, typically in the region of 1650-1450 cm⁻¹.

C-O Stretching: The C-O-C asymmetric and symmetric stretching vibrations of the methylenedioxy bridge are a hallmark of the benzodioxole ring system and are expected in the fingerprint region, typically around 1250 cm⁻¹ and 1040 cm⁻¹. nih.gov

=C-H Bending: Out-of-plane bending vibrations for the vinyl and aromatic C-H bonds would be present in the 1000-650 cm⁻¹ region, providing information about the substitution pattern of the double bond and the aromatic ring.

Expected FT-IR Absorption Bands for this compound Interactive Data Table

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| C=C Stretch (alkene) | 1680 - 1620 | Variable |

| C=C Stretch (aromatic) | 1600 - 1450 | Medium to Strong |

| C-O-C Asymmetric Stretch | 1260 - 1230 | Strong |

| C-O-C Symmetric Stretch | 1050 - 1020 | Strong |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions and Solvatochromism Studies

Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy provide insights into the electronic structure of a molecule by probing the electronic transitions between different energy levels. For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the conjugated system of the benzodioxole ring and the butenyl side chain.

No specific experimental UV-Vis or fluorescence data for this compound has been reported. A closely related compound, isosafrole (5-(1-propenyl)-1,3-benzodioxole), exhibits absorption maxima (λmax) at approximately 259 nm and 304 nm, which can be attributed to the electronic transitions within the substituted benzene ring system. caymanchem.com It is reasonable to assume that this compound would have a similar UV-Vis absorption profile.

Solvatochromism studies, which involve measuring the spectra in solvents of varying polarity, could provide information about the nature of the electronic transitions and the change in the dipole moment of the molecule upon electronic excitation. Fluorescence spectroscopy would reveal the emission properties of the compound, providing data on its potential as a fluorophore.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the precise molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₁H₁₂O₂, the expected exact mass can be calculated.

While no specific HRMS data for this compound is available, its electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺). The fragmentation pattern would likely involve the loss of fragments from the butenyl side chain and potentially rearrangements involving the benzodioxole ring, providing valuable structural information. A related compound, isosafrole, shows a strong molecular ion peak at m/z 162. nih.govmassbank.eu

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsion angles, confirming its molecular geometry.

There are no published crystal structures for this compound. However, crystallographic studies of related benzodioxole derivatives show that the five-membered dioxole ring typically adopts a flattened envelope conformation. chemicalbook.com The analysis of the crystal packing would reveal intermolecular interactions, such as van der Waals forces or C-H···π interactions, which govern the solid-state architecture.

Chiroptical Spectroscopy for Absolute Configuration Determination in Chiral Analogues

Chiroptical spectroscopy techniques, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), are essential for determining the absolute configuration of chiral molecules. While this compound itself is not chiral, the introduction of a stereocenter, for instance, by modification of the butenyl side chain, would result in chiral analogues.

For such chiral analogues, a comparison of the experimental ECD or VCD spectra with those predicted by quantum chemical calculations would allow for the unambiguous assignment of their absolute configuration. rsc.orgnih.gov The development of chiral materials with strong chiroptical responses is a significant area of research. rsc.org

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. By approximating the electron density of a system, DFT calculations can elucidate geometric parameters, energy levels, and reactivity descriptors. For derivatives of 1,3-benzodioxole, DFT methods, such as those employing the B3LYP functional, have been effectively used to correlate molecular structure with observed properties. semanticscholar.orgresearchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. wuxiapptec.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.gov A small energy gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govschrodinger.com In contrast, a large energy gap implies high kinetic stability and low chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily over the electron-rich 1,3-benzodioxole ring system, while the LUMO may be distributed across the π-system of the butenyl side chain and the aromatic ring. The specific energy values and gap would determine its electronic behavior and propensity for undergoing reactions. Theoretical studies on related chalcone (B49325) derivatives containing the 1,3-benzodioxole moiety provide examples of typical FMO energy values. semanticscholar.org

Table 1: Representative FMO Data for a Related Benzodioxole Derivative (Data for (2E)-1-(1,3-Benzodioxol-5-yl)-3-phenylprop-2-en-1-one)

| Parameter | Energy (eV) |

| EHOMO | -6.12 |

| ELUMO | -2.34 |

| Energy Gap (ΔE) | 3.78 |

This interactive table presents theoretical data for a structurally related compound to illustrate typical energy values derived from DFT calculations.

The Molecular Electrostatic Potential (MEP or EPS) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. bhu.ac.in It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For this compound, an EPS map would likely show negative potential concentrated around the oxygen atoms of the dioxole ring due to their high electronegativity and lone pairs of electrons. These regions represent likely sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms, particularly those on the aromatic ring and the butenyl side chain, indicating sites susceptible to nucleophilic attack. bhu.ac.in

DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures.

NMR Chemical Shifts: Theoretical calculations can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, the chemical shifts can be determined. Comparing these theoretical values with experimental spectra is a standard method for structural elucidation and assignment. mdpi.com Studies on similar benzodioxole structures have shown a good correlation between calculated and experimental NMR data. semanticscholar.org

UV-Vis Absorption Maxima: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and corresponding oscillator strengths, which allows for the prediction of UV-Vis absorption spectra. bhu.ac.in The absorption maxima (λmax) typically correspond to electronic excitations, often the HOMO→LUMO transition. schrodinger.com For this compound, TD-DFT could predict the λmax associated with its π→π* transitions, providing insight into its chromophoric properties. Theoretical UV-Vis spectra for related amide chalcones containing the 2H-1,3-benzodioxole group have been shown to align well with experimental findings. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can explore its conformational landscape. Key areas of investigation would include:

Rotational Barriers: Determining the energy barriers for rotation around the single bond connecting the butenyl group to the benzodioxole ring.

Conformational Preferences: Identifying the most stable, low-energy conformations of the butenyl side chain.

Solvent Effects: Simulating the molecule's dynamic behavior in different solvent environments to understand how intermolecular interactions influence its shape and flexibility.

While detailed MD studies on this specific molecule are not prevalent, the methodology is standard for analyzing the flexibility of organic molecules with acyclic chains.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies are statistical methods that aim to create a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).

To develop a QSAR/QSPR model for this compound, a dataset of structurally similar benzodioxole derivatives with measured experimental data (e.g., insecticidal activity, receptor binding affinity, or a physical property like boiling point) would be required. researchgate.net Various molecular descriptors, calculated from the 3D structure, would be used as variables. These can include:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges.

Steric Descriptors: Molecular volume, surface area.

Topological Descriptors: Connectivity indices that describe the branching of the molecule.

The resulting model could then be used to predict the activity or properties of new, unsynthesized benzodioxole derivatives, guiding further research.

Exploration of Intramolecular Charge Transfer (ICT) Characteristics and Electronic Excitations

Intramolecular Charge Transfer (ICT) refers to the transfer of electron density from an electron-donating part of a molecule to an electron-accepting part upon electronic excitation. The 1,3-benzodioxole moiety is generally considered to be an electron-donating group.

The potential for ICT in this compound can be investigated computationally by analyzing the nature of its electronic transitions using TD-DFT. By examining the molecular orbitals involved in the primary electronic excitations (e.g., HOMO to LUMO), it is possible to determine if there is a significant shift in electron density from the benzodioxole ring to the butenyl side chain. The difference in dipole moments between the ground and excited states can also quantify the extent of charge transfer. researchgate.net Such ICT characteristics are critical for applications in materials science, such as in the design of nonlinear optical materials or fluorescent probes.

Investigation of Non-Linear Optical (NLO) Properties through Theoretical Methods

Non-linear optics (NLO) is a branch of optics that studies the phenomena occurring when the interaction between light and matter is non-linear with respect to the electric field of the light. rsc.org Materials with significant NLO properties are in high demand for the development of advanced photonic and optoelectronic technologies, such as optical switching, data storage, and frequency conversion. nih.govsemanticscholar.org Organic molecules, particularly those with donor-π-acceptor systems, often exhibit promising NLO responses due to efficient intramolecular charge transfer (ICT). semanticscholar.org

Theoretical methods, especially those based on Density Functional Theory (DFT), are widely employed to predict the NLO properties of molecules. rsc.orgsemanticscholar.org These quantum chemical calculations can determine key parameters that govern a molecule's NLO response, including the electric dipole moment (μ), linear polarizability (α), and, most importantly, the first (β) and second (γ) hyperpolarizabilities. rsc.org The magnitude of the first hyperpolarizability (β) is a primary determinant of a compound's second-order NLO activity.

While specific theoretical studies on the NLO properties of this compound were not identified in a review of current literature, the methodologies are well-established for structurally related compounds containing the 1,3-benzodioxole moiety. For instance, DFT calculations using functionals like B3LYP, M06-2X, and CAM-B3LYP with basis sets such as 6-311G++(d,p) have been successfully used to evaluate the NLO characteristics of complex organic systems. rsc.orgnih.gov These studies calculate the components of the polarizability and hyperpolarizability tensors to derive the total values, which are then often compared against known NLO materials like urea (B33335) or p-Nitroaniline to gauge their potential. A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) often correlates with higher NLO activity, as it facilitates electron excitation and charge transfer. ajrconline.orgnih.gov

To illustrate the type of data generated in such studies, the table below presents theoretical NLO parameters calculated for a different, more complex benzodioxole-containing compound, as specific data for this compound is not available.

| Parameter | Symbol | Calculated Value (a.u.) | Description |

|---|---|---|---|

| Dipole Moment | μ | 8.50 | Measures the molecule's overall polarity. |

| Linear Polarizability | α | 3.50 x 10-23 | Describes the linear response of the electron cloud to an electric field. |

| First Hyperpolarizability | β | 7.80 x 10-30 | Quantifies the second-order non-linear optical response. |

Molecular Docking and Virtual Screening for Predictive Biological Target Identification (in silico studies)

Molecular docking and virtual screening are fundamental computational techniques in modern drug discovery. nih.govfums.ac.ir These in silico methods are used to predict the binding interactions between a small molecule (ligand) and a macromolecular target, which is typically a protein or enzyme. By identifying potential biological targets and predicting binding affinity, these approaches can significantly accelerate the identification of new therapeutic agents and help elucidate the mechanisms of action for novel compounds. nih.govuowasit.edu.iq

The process of molecular docking involves placing a ligand into the binding site of a target protein in various conformations and orientations. fums.ac.ir Sophisticated scoring functions are then used to estimate the binding affinity, often expressed as a docking score in kcal/mol, with more negative values indicating a stronger predicted interaction. fums.ac.iruowasit.edu.iq The analysis of the resulting protein-ligand complex can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the binding. fums.ac.ir

Virtual screening extends this process by computationally testing vast libraries of small molecules against a specific protein target to filter out the most promising candidates for further experimental validation. researchgate.netmdpi.comnih.gov This high-throughput approach allows researchers to efficiently explore a massive chemical space to find novel inhibitors or activators for a target of interest. nih.gov

No specific molecular docking or virtual screening studies focused on this compound have been reported in the surveyed scientific literature. However, the benzodioxole scaffold is present in numerous biologically active compounds. A hypothetical docking study of this compound would involve selecting potential protein targets based on the activities of related molecules and then using docking software to predict its binding potential.

The following table provides an illustrative example of the kind of results that a molecular docking simulation would generate, showing hypothetical targets and the associated predictive data.

| Potential Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| c-Kit Tyrosine Kinase | 1T46 | -8.5 | Cys673, Glu671, Thr670 |

| Superoxide Dismutase 1 (SOD1) | 2C9V | -7.2 | His46, His48, Ser134 |

| Estrogen Receptor Alpha (ERα) | 3ERT | -9.1 | Arg394, Glu353, Thr347 |

Reactions Involving the But-1-en-1-yl Side Chain

The but-1-en-1-yl side chain, being an alkene, is the primary site for reactions such as hydrogenation, electrophilic additions, and oxidations. Its conjugation with the aromatic ring influences the reactivity and regioselectivity of these transformations.

The carbon-carbon double bond in the butenyl side chain can be readily reduced to the corresponding saturated butyl group through catalytic hydrogenation. This transformation typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. Standard catalysts for this type of reduction include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney Nickel. The reaction proceeds to yield 5-butyl-2H-1,3-benzodioxole, effectively saturating the side chain without affecting the aromatic benzodioxole ring. The reaction is generally carried out under mild to moderate pressures and temperatures.

For instance, asymmetric hydrogenation of similar prochiral allylic amines has been achieved using ruthenium-based catalysts, indicating that various sophisticated catalytic systems can be employed for the selective reduction of the double bond in such structures. rsc.orgrsc.org

Table 1: Representative Conditions for Hydrogenation

| Reagents | Catalyst | Product | Description |

|---|---|---|---|

| H₂ | Pd/C or PtO₂ | 5-Butyl-2H-1,3-benzodioxole | Standard catalytic hydrogenation to saturate the alkenyl side chain. |

The double bond of the butenyl side chain is susceptible to electrophilic attack. The regioselectivity of these additions is governed by the stability of the resulting carbocation intermediate.

Halogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bond proceeds to form a dihaloalkane. The reaction typically occurs via a cyclic halonium ion intermediate, resulting in anti-addition of the two halogen atoms.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) follows Markovnikov's rule. The initial protonation of the double bond occurs at the carbon atom further from the aromatic ring (C2 of the butenyl chain) to form a more stable secondary benzylic carbocation. The subsequent attack by the halide ion (X⁻) on this carbocation yields the 1-halo-1-(2H-1,3-benzodioxol-5-yl)butane.

Hydration: The addition of water across the double bond can be achieved through different methods to yield isomeric alcohols.

Acid-Catalyzed Hydration: Treatment with aqueous acid (e.g., H₂SO₄) leads to the Markovnikov product, 1-(2H-1,3-benzodioxol-5-yl)butan-1-ol, via a benzylic carbocation intermediate. However, this method is prone to rearrangements, though less likely in this specific structure.

Oxymercuration-Demercuration: A more reliable method for Markovnikov hydration involves a two-step procedure using mercury(II) acetate (B1210297) in aqueous tetrahydrofuran (B95107) (THF), followed by reduction with sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comyoutube.comchemistrysteps.comlibretexts.orglibretexts.org This pathway avoids carbocation rearrangements and yields 1-(2H-1,3-benzodioxol-5-yl)butan-1-ol.

Hydroboration-Oxidation: To obtain the anti-Markovnikov product, a two-step hydroboration-oxidation is employed. Reaction with borane (B79455) (BH₃) or a borane equivalent, followed by oxidation with hydrogen peroxide (H₂O₂) in a basic solution, yields 2-(2H-1,3-benzodioxol-5-yl)butan-1-ol. youtube.comlibretexts.org

Table 2: Summary of Electrophilic Addition Reactions

| Reaction | Reagents | Major Product | Regioselectivity |

|---|---|---|---|

| Hydrobromination | HBr | 1-Bromo-1-(2H-1,3-benzodioxol-5-yl)butane | Markovnikov |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O/THF 2. NaBH₄ | 1-(2H-1,3-benzodioxol-5-yl)butan-1-ol | Markovnikov |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 2-(2H-1,3-benzodioxol-5-yl)butan-1-ol | Anti-Markovnikov |

The butenyl side chain can undergo various oxidation reactions, leading to epoxides, diols, or cleavage of the double bond to form carbonyl compounds.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide. This reaction forms 5-(1,2-epoxybutyl)-2H-1,3-benzodioxole. The epoxidation is a stereospecific syn-addition of the oxygen atom to the double bond. rsc.org

Oxidative Cleavage: The double bond can be cleaved to yield carbonyl compounds, a reaction of significant synthetic utility. This is a well-documented transformation for the closely related compound isosafrole, which is oxidized to produce piperonal. rsc.org

Ozonolysis: Treatment with ozone (O₃) followed by a workup cleaves the double bond. A reductive workup (e.g., with zinc and water or dimethyl sulfide) would yield 3,4-methylenedioxybenzaldehyde (piperonal) and propanal. An oxidative workup (e.g., with hydrogen peroxide) would yield piperonal and propanoic acid.

Permanganate (B83412) or Dichromate Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) under acidic conditions can also cleave the double bond. rsc.orgmdma.ch This method is often used industrially for the conversion of isosafrole to piperonal, and similar reactivity is expected for this compound to yield piperonal. rsc.org

The structure of this compound, an analog of styrene, suggests a potential for polymerization. The electron-donating nature of the benzodioxole ring can stabilize a cationic intermediate, making the compound a candidate for cationic polymerization.

In a typical cationic polymerization process, an initiator (a Lewis acid or a protic acid) would attack the double bond to generate a stable benzylic carbocation. This cation would then act as an electrophile, attacking the double bond of another monomer unit in a propagation step. This process would continue, leading to the formation of a polymer chain. Termination could occur through various mechanisms, including reaction with a nucleophile or chain transfer. Side reactions, such as oxidation-induced polymerization, have also been noted in similar compounds under certain conditions. google.com

Reactions of the 2H-1,3-Benzodioxole Ring System

The 2H-1,3-benzodioxole ring is an activated aromatic system due to the electron-donating effect of the two oxygen atoms. This makes it highly susceptible to electrophilic aromatic substitution.

The methylenedioxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions relative to itself. In this compound, the C5 position is already substituted. The available positions for substitution are C4, C6, and C7. The butenyl group is a weakly activating, ortho, para-director.

Considering the combined directing effects, the most likely position for electrophilic attack is the C6 position, which is ortho to the butenyl group and meta to the C4 oxygen of the dioxole ring, but more importantly, it is the open position adjacent to the strongly activating methylenedioxy group.

Nitration: Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro group (-NO₂) onto the ring, likely at the C6 position to yield 6-nitro-5-(but-1-en-1-yl)-2H-1,3-benzodioxole.

Halogenation: Bromination or chlorination in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would result in the substitution of a hydrogen atom with a halogen, again, preferentially at the C6 position.

Friedel-Crafts Reactions: Acylation or alkylation reactions, catalyzed by a Lewis acid, would also be directed to the most activated position on the ring, C6. For example, Friedel-Crafts acylation with acetyl chloride and AlCl₃ would yield 6-acetyl-5-(but-1-en-1-yl)-2H-1,3-benzodioxole.

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 6-Nitro-5-(but-1-en-1-yl)-2H-1,3-benzodioxole |

| Bromination | Br₂, FeBr₃ | 6-Bromo-5-(but-1-en-1-yl)-2H-1,3-benzodioxole |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 6-Acetyl-5-(but-1-en-1-yl)-2H-1,3-benzodioxole |

Ring-Opening Reactions of the Dioxole Moiety

The 1,3-benzodioxole ring, while generally stable, can undergo ring-opening reactions, primarily through oxidative metabolic pathways. This transformation is significant as it often leads to the formation of catechols, which can have different biological activities and subsequent metabolic fates.

The primary mechanism for the cleavage of the methylenedioxy bridge involves enzymatic oxidation, particularly by cytochrome P-450 monooxygenases. nih.gov The process is initiated by the hydroxylation of the methylene carbon (C-2 position) of the dioxole ring to form a 2-hydroxy-1,3-benzodioxole derivative. nih.gov This intermediate is unstable and can rearrange to form a catechol (1,2-dihydroxybenzene) derivative. nih.gov Specifically, the 2-hydroxy derivative may form a 2-hydroxyphenyl formate (B1220265) intermediate, which can then yield either formate or carbon monoxide. nih.gov The formation of a carbene intermediate at the C-2 position has also been proposed, which can then react with various substrates. nih.gov

This metabolic ring-opening is a key step in the detoxification and clearance of benzodioxole compounds from biological systems. The resulting catechols are more polar and can be conjugated and excreted. nih.gov

Table 1: Key Intermediates in Dioxole Ring Opening

| Intermediate | Description |

|---|---|

| 2-Hydroxy-1,3-benzodioxole | Initial product of cytochrome P-450 catalyzed oxidation of the methylene bridge. nih.gov |

| Carbene Intermediate | A proposed reactive species formed at the C-2 position. nih.gov |

Functionalization and Derivatization at Other Peripheral Positions

The butenyl side chain and the aromatic ring are primary sites for synthetic modification of this compound.

Reactions of the Butenyl Side Chain:

The conjugated double bond in the butenyl side chain is susceptible to oxidative cleavage and addition reactions. A common transformation is the oxidation using peracids, such as performic or peracetic acid. This reaction typically proceeds through an epoxide intermediate, which is then opened to form a glycol. Subsequent treatment with acid, such as dilute sulfuric acid, promotes a rearrangement to yield the corresponding ketone, 1-(benzo[d] nih.govsciencemadness.orgdioxol-5-yl)butan-2-one. mdma.ch

The specific products of this oxidation can be influenced by the reaction solvent. For instance, in the oxidation of the related compound isosafrole, using acetone as a cosolvent leads to a diol acetonide as the major product, whereas in its absence, a mixture of the diol, the ketone, and formate esters of the diol is formed. mdma.chresearchgate.net Another chemo-enzymatic approach involves lipase-mediated epoxidation followed by treatment with methanolic potassium hydroxide (B78521) to yield the vicinal diols. rsc.org

Reactions on the Aromatic Ring:

The benzene ring of the benzodioxole system can undergo electrophilic substitution reactions. For instance, bromination can introduce a bromine atom onto the ring, which can then be used in further cross-coupling reactions. researchgate.net A common starting material for such derivatization is (6-bromobenzo[d] nih.govsciencemadness.orgdioxol-5-yl)methanol, which can be converted into various analogs. researchgate.net

Mechanistic Investigations of Key Chemical Transformations

Mechanism of Peracid Oxidation:

The oxidation of the alkenyl side chain of isosafrole analogs with peracids is a well-studied transformation. The reaction is initiated by the electrophilic addition of the peracid to the double bond, forming a strained three-membered epoxide ring. In the acidic reaction medium (often containing formic or acetic acid), the epoxide ring is readily protonated and opened by a nucleophile, which can be water or the carboxylate anion from the peracid. This results in the formation of a glycol or a glycol monoester. The final step involves heating the glycol or its ester with dilute mineral acid (e.g., H₂SO₄), which catalyzes a pinacol-type rearrangement to afford the corresponding phenyl-2-propanone (or in this case, a phenyl-2-butanone) derivative.

Mechanism of Metabolic Ring Opening:

The cytochrome P-450-catalyzed oxidation of the 1,3-benzodioxole ring to carbon monoxide has been investigated using isotope labeling studies. nih.gov It was established that the methylenic carbon of the dioxole ring is the source of the carbon atom in CO. The proposed mechanism involves initial monooxygenation to a 2-hydroxy derivative. This is followed by the formation of a 2-hydroxyphenyl formate intermediate, which subsequently breaks down to yield either formate or carbon monoxide. The oxygen atom in the resulting CO is derived from both dioxygen and water. nih.gov

Synthesis of Novel Analogs and Derivatives of this compound for Structure-Function Exploration

The 1,3-benzodioxole scaffold is a versatile platform for the synthesis of novel compounds with diverse biological activities. researchgate.net By modifying the peripheral groups on the parent molecule, chemists can explore structure-activity relationships (SAR) for various applications.

One notable example is the development of auxin receptor agonists for promoting root growth in plants. frontiersin.orgnih.gov Starting with a lead compound, N-(benzo[d] nih.govsciencemadness.orgdioxol-5-yl)-2-((4-chlorobenzyl)thio)acetamide, a series of 22 novel N-(benzo[d] nih.govsciencemadness.orgdioxol-5-yl)-2-(one-benzylthio)acetamide derivatives were synthesized. frontiersin.orgnih.gov This was achieved through a three-step process involving a substitution reaction to create a secondary intermediate, conversion to an acid chloride, and finally, reaction with an organic amine. nih.gov Bioassays of these compounds revealed that specific substitutions on the benzyl (B1604629) ring significantly influenced their root growth-promoting activity. frontiersin.orgresearchgate.net

Another powerful strategy for creating novel analogs involves modern cross-coupling reactions. For instance, new heterocyclic derivatives have been prepared from (6-bromobenzo[d] nih.govsciencemadness.orgdioxol-5-yl)methanol. researchgate.net The synthetic route involved converting the starting material to a triazole derivative via a Huisgen 1,3-dipolar cycloaddition (a "click reaction"). This triazole was then subjected to a Suzuki-Miyaura coupling reaction with a variety of substituted boronic acids to generate a library of new 1,3-benzodioxole derivatives in good yields. researchgate.net

Table 2: Examples of Synthesized 1,3-Benzodioxole Derivatives and Their Applications

| Derivative Class | Synthetic Strategy | Investigated Application |

|---|---|---|

| N-(benzo[d] nih.govsciencemadness.orgdioxol-5-yl)-2-(one-benzylthio)acetamides | Multi-step synthesis involving substitution and amide bond formation. nih.gov | Potent auxin receptor agonists for promoting plant root growth. frontiersin.orgnih.gov |

| 1,2,3-Triazole derivatives | Huisgen 1,3-dipolar cycloaddition followed by Suzuki-Miyaura cross-coupling. researchgate.net | Exploration of novel heterocyclic compounds with potential biological activities. researchgate.net |

Exploration of Optical and Photophysical Properties for Device Applications

The 1,3-benzodioxole moiety is a key component in several classes of fluorescent dyes and photophysically active molecules. Researchers have demonstrated that the rigid, bicyclic structure of the benzodioxole core can be leveraged to create dyes with unique and desirable properties for various device applications. clockss.org

A novel class of fluorescent dyes based on the 1,3-benzodioxole skeleton has been synthesized and characterized, exhibiting several noteworthy properties. researchgate.net These dyes are distinguished by their large Stokes shifts, which is the difference between the maximum wavelengths of absorption and emission. A large Stokes shift is highly advantageous in fluorescence-based applications, as it minimizes self-quenching and simplifies the detection of emitted light. Furthermore, these compounds display long fluorescence lifetimes and a pronounced dependency of this lifetime on solvent polarity, making them potentially useful in sensing applications. researchgate.net

The photophysical properties of these benzodioxole-based dyes, such as their absorption maxima, emission maxima, and fluorescence quantum yields, are highly tunable through chemical modification. For example, extending the conjugation or adding electron-donating or withdrawing groups to the aromatic ring can significantly alter the electronic structure and, consequently, the optical response. acs.org

To illustrate the typical photophysical characteristics of functionalized benzodioxole systems, the following table summarizes data for a representative fluorescent dye from this class.

| Property | Value | Solvent |

| Absorption Maximum (λabs) | 358 nm | Dichloromethane |

| Emission Maximum (λem) | 511 nm | Dichloromethane |

| Stokes Shift | 153 nm | Dichloromethane |

| Molar Absorptivity (ε) | 5500 L mol-1 cm-1 | Dichloromethane |

| Fluorescence Quantum Yield (ΦF) | 0.81 | Dichloromethane |

| Fluorescence Lifetime (τ) | 10.3 ns | Dichloromethane |

This interactive table presents representative photophysical data for a fluorescent dye incorporating the 1,3-benzodioxole core, as reported in scientific literature. researchgate.net

The high photostability of these compounds is another critical feature, which is essential for the longevity and reliability of optical devices. researchgate.net The combination of a large Stokes shift, long fluorescence lifetime, and high quantum yield makes the 1,3-benzodioxole scaffold a promising platform for developing advanced materials for applications like fluorescent bioimaging and optical data storage. researchgate.net

Investigation as a Scaffold for Organic Electronic Materials (e.g., in OLEDs, solar cells)

The electron-rich nature of the 1,3-benzodioxole ring system makes it an intriguing component for the design of organic electronic materials. mdpi.com This moiety can act as a donor unit or be integrated into larger conjugated systems to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical aspect in the design of materials for Organic Light-Emitting Diodes (OLEDs) and organic solar cells. mdpi.com

In the context of OLEDs, materials incorporating the 1,3-benzodioxole scaffold could potentially be used in the hole transport layer (HTL) or as part of the emissive layer (EML). The ability of the benzodioxole group to stabilize positive charges (holes) is beneficial for efficient charge injection and transport from the anode to the emissive layer. Theoretical studies on related heterocyclic systems have shown that the geometry and electronic properties can be tailored to enhance device performance. researchgate.net

While specific examples of this compound in OLEDs are not prominent in the literature, the broader class of benzodioxole derivatives has been explored. For instance, their incorporation into larger, planar aromatic structures can lead to materials with strong solid-state fluorescence, a prerequisite for efficient emitters in OLEDs. The table below compares key electronic properties of different molecular scaffolds used in organic electronics, highlighting the potential design space for benzodioxole-based materials.

| Material Class | Typical HOMO Level (eV) | Typical LUMO Level (eV) | Primary Application |

| Carbazoles | -5.4 to -5.9 | -2.1 to -3.0 | Hole Transport, Host |

| Benzothiadiazoles | -5.5 to -6.0 | -3.2 to -3.8 | Electron Transport, Emitter |

| Benzotriazoles | -5.8 to -6.2 | -2.5 to -3.1 | Electron Transport, Host |

| Benzodioxoles (Predicted) | -5.3 to -5.7 | -2.0 to -2.5 | Hole Transport, Emitter |

This interactive table provides a comparative overview of the electronic properties of various heterocyclic building blocks used in organic electronics, with predicted values for the benzodioxole class based on its electronic characteristics. mdpi.commdpi.com

In organic solar cells, the 1,3-benzodioxole unit can serve as an electron-donating component within a donor-acceptor polymer or small molecule. The goal is to create a material that absorbs sunlight efficiently and facilitates charge separation at the interface with an electron-acceptor material. The tunability of the benzodioxole core allows for optimization of the absorption spectrum to better match the solar spectrum.

Research into Sensors and Sensing Applications based on Photophysical Changes

The sensitivity of the fluorescence properties of 1,3-benzodioxole derivatives to their local environment makes them excellent candidates for chemical sensors. researchgate.net Changes in solvent polarity, the presence of specific ions, or binding events can lead to measurable changes in fluorescence intensity, lifetime, or emission wavelength. This principle is the basis for reaction-based fluorescent probes. nih.gov

For example, a sensor molecule can be designed where the 1,3-benzodioxole core is linked to a receptor unit specific for a particular analyte. Upon binding of the analyte, a conformational change or an electronic perturbation can occur, triggering a photophysical response such as fluorescence quenching or enhancement. This "turn-on" or "turn-off" mechanism allows for the detection of the target analyte. mdpi.com

The development of a β-peptide model based on an asymmetric 1,3-benzodioxole structure highlights this potential. This molecule exhibits strong fluorescence that is dependent on its conformation, which is stabilized by intramolecular hydrogen bonds. clockss.org Disruption of these bonds by an external stimulus could lead to a detectable change in its fluorescence, forming the basis of a sensing mechanism. The table below summarizes the sensing performance of a hypothetical sensor based on photophysical changes of a benzodioxole derivative.

| Analyte | Sensing Mechanism | Detection Limit | Response Type |

| H+ (pH) | Protonation alters ICT | ~10 nM | Ratiometric Shift |

| Cu2+ | Chelation-induced quenching | ~50 nM | Fluorescence "Turn-Off" |

| Hydrogen Peroxide | Oxidation-triggered cleavage | ~100 nM | Fluorescence "Turn-On" |

This interactive table illustrates potential sensing applications for functionalized benzodioxole fluorophores, based on established sensing mechanisms in fluorescent probes. nih.gov

Polymer Chemistry Applications (e.g., as a functional monomer or additive in polymer systems)

The 1,3-benzodioxole moiety can be incorporated into polymers either as a functional monomer or as an additive to impart specific properties to the bulk material. The butenyl side chain of this compound provides a reactive site (an olefinically unsaturated group) that could potentially undergo addition polymerization. google.com

If used as a monomer, the resulting polymer would feature the benzodioxole unit as a pendant group along the polymer backbone. This could be used to create polymers with a high refractive index, specific optical properties (e.g., fluorescence), or tailored electronic characteristics. For instance, benzodioxole derivatives have been investigated as co-initiators in photopolymerization systems, where they can influence the reaction kinetics and efficiency. rsc.org

Alternatively, 1,3-benzodioxole-containing molecules can be used as additives in existing polymer systems. For example, their inherent UV-absorbing properties could be utilized to enhance the photostability of polymers like PVC or polyolefins by acting as UV stabilizers. Functionalized benzodioxoles have also been used to create photosensitive or heat-sensitive end-groups on polymers, allowing for the formation of block copolymers through controlled reactions like photoinduced acylation. nih.gov

The synthesis of monotelechelic polymers based on benzodioxinones (a related structure) demonstrates the utility of these scaffolds in advanced polymer synthesis. nih.gov These functionalized polymers can then be used as building blocks for more complex macromolecular architectures. nih.gov

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data to generate a detailed article on the biological activity and mechanistic investigations of the compound This compound according to the strict outline provided.

The instructions require focusing solely on "this compound" and excluding information on other related compounds. Extensive searches for this specific molecule did not yield published research pertaining to the requested topics of:

In Vitro Enzyme Inhibition Studies

Receptor Binding and Modulation Mechanisms

In Vitro Antimicrobial and Antifungal Activity Investigations

Mechanistic Studies on Cellular Pathways

Molecular Level Characterization of Biological Interactions

Ligand Design and Optimization Strategies

While a significant body of research exists for the broader class of 1,3-benzodioxole derivatives, presenting this information would violate the explicit constraint to focus only on the specified compound. To maintain scientific accuracy and adhere to the user's instructions, this article cannot be generated.

Development of Sustainable and Economically Viable Synthetic Routes

The chemical industry's shift towards green chemistry is driving research into more sustainable and cost-effective methods for synthesizing valuable compounds. For this compound, future efforts will likely focus on moving away from traditional batch processes that may involve toxic solvents and harsh conditions.

One promising approach is the adoption of microwave-assisted synthesis. This technique has been shown to be effective for producing other benzodioxole derivatives, offering advantages such as significantly reduced reaction times (from hours to seconds), improved yields, and the avoidance of toxic organic solvents. tandfonline.comresearchgate.net For instance, reacting catechol with appropriate precursors under microwave irradiation in the presence of a recyclable catalyst like polyphosphoric acid represents a greener, more economical route. tandfonline.comresearchgate.net

Continuous flow chemistry is another key area of development. nih.gov Flow processes offer superior control over reaction parameters, enhanced safety, and easier scalability compared to batch methods. nih.govelsevierpure.com The acylation of 1,3-benzodioxole has been successfully demonstrated in a continuous flow setup using a recyclable heterogeneous catalyst, showing excellent stability and selectivity over several hours. mdpi.com Applying this methodology to the synthesis of this compound could lead to a more efficient and sustainable industrial production process.

| Synthesis Strategy | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction time, increased yields, energy efficiency, solvent-free conditions. tandfonline.comresearchgate.net | Optimization of microwave parameters, development of recyclable catalysts. |

| Continuous Flow Chemistry | Enhanced safety, scalability, precise process control, integration with real-time analytics. nih.govelsevierpure.com | Catalyst stability in flow reactors, optimization of flow rates and residence times. |

| Use of Greener Catalysts | Reduced waste, avoidance of toxic heavy metals, catalyst recyclability. mdpi.comgoogle.com | Development of carbon-based solid acids or recyclable metal-exchanged catalysts. |

Application of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design-make-test-analyze cycle. acs.org These computational tools can be applied to this compound to explore its potential and design novel derivatives with optimized properties.

ML models, particularly deep learning and graph neural networks, can analyze vast datasets of chemical structures and their associated biological activities or physicochemical properties. nih.govnih.gov By training these models, researchers can predict the properties of new, unsynthesized derivatives of this compound, such as their potential bioactivity, toxicity, or solubility. nih.govnih.gov This in silico screening allows for the prioritization of the most promising candidates for synthesis, saving significant time and resources. ijpp.org.in

Furthermore, generative AI models can design entirely new molecular structures incorporating the benzodioxole scaffold that are tailored to have specific desired characteristics. ijpp.org.in For instance, AI could be used to design derivatives with enhanced affinity for a particular biological target or with improved pharmacokinetic profiles. This data-driven approach moves beyond traditional chemical intuition to explore a much wider chemical space. harvard.edu

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Advances in catalysis are crucial for improving the synthesis of complex organic molecules like this compound. Future research will focus on discovering and developing novel catalytic systems that offer higher selectivity and efficiency, particularly in controlling the geometry of the butenyl side chain.

The synthesis of alkenes, a key structural feature of the target compound, is an area of active research, with new catalytic methods emerging to tackle challenges in selectivity. chemistryworld.comsciencedaily.com For the benzodioxole core, catalysts such as carbon-based solid acids and various zeolites have shown high conversion rates and selectivity in the reaction between catechols and aldehydes or ketones. google.com The development of heterogeneous catalysts is particularly attractive as they can be easily separated from the reaction mixture and recycled, aligning with the principles of green chemistry. mdpi.com